3-Iodo-1,2,4-thiadiazole
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Overview
Description
3-Iodo-1,2,4-thiadiazole is a heterocyclic compound that contains iodine, sulfur, and nitrogen atoms within its five-membered ring structure This compound is part of the broader class of thiadiazoles, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-1,2,4-thiadiazole typically involves the iodination of 1,2,4-thiadiazole. One common method is the reaction of 1,2,4-thiadiazole with iodine monochloride (ICl) in the presence of a suitable solvent such as acetonitrile. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as the Sonogashira coupling, where the iodine atom is replaced by an alkyne group.
Common Reagents and Conditions:
Iodine Monochloride (ICl): Used for the initial iodination of 1,2,4-thiadiazole.
Palladium Catalysts: Employed in cross-coupling reactions to facilitate the substitution of the iodine atom.
Major Products Formed:
3-Phenylethynyl-1,2,4-thiadiazole: Formed through Sonogashira coupling with phenylacetylene.
Scientific Research Applications
3-Iodo-1,2,4-thiadiazole has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of biologically active molecules.
Materials Science: The unique electronic properties of the thiadiazole ring make it a candidate for use in organic electronics and photovoltaic materials.
Chemical Biology: The compound is used in the design of molecular probes and inhibitors for studying biological pathways.
Mechanism of Action
The mechanism of action of 3-iodo-1,2,4-thiadiazole and its derivatives often involves interaction with specific molecular targets:
Comparison with Similar Compounds
3,5-Diiodo-1,2,4-thiadiazole: Similar in structure but with two iodine atoms, leading to different reactivity and applications.
1,3,4-Thiadiazole: Lacks the iodine atom, resulting in different chemical properties and biological activities.
Uniqueness: 3-Iodo-1,2,4-thiadiazole is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and cross-coupling reactions.
Properties
Molecular Formula |
C2HIN2S |
---|---|
Molecular Weight |
212.01 g/mol |
IUPAC Name |
3-iodo-1,2,4-thiadiazole |
InChI |
InChI=1S/C2HIN2S/c3-2-4-1-6-5-2/h1H |
InChI Key |
FODCOTDONXWBIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NS1)I |
Origin of Product |
United States |
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